molecular formula C16H19NO4 B2384203 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one CAS No. 887210-08-4

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one

Cat. No.: B2384203
CAS No.: 887210-08-4
M. Wt: 289.331
InChI Key: YHIFKAYHFUDGLQ-UHFFFAOYSA-N
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Description

4-((2,6-Dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic chromenone derivative characterized by a coumarin-like core (2H-chromen-2-one) with two key substituents: a hydroxy group at position 6 and a (2,6-dimethylmorpholino)methyl group at position 4. The morpholino moiety, a six-membered ring containing both oxygen and nitrogen, is substituted with two methyl groups at the 2 and 6 positions, conferring steric and electronic modifications that influence molecular interactions and pharmacokinetic properties. Chromenones are widely studied for their biological activities, including antimicrobial, antioxidant, and antitumor effects, with substituents playing critical roles in modulating these properties .

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10-7-17(8-11(2)20-10)9-12-5-16(19)21-15-4-3-13(18)6-14(12)15/h3-6,10-11,18H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIFKAYHFUDGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the 2,6-Dimethylmorpholino Group: The 2,6-dimethylmorpholino group can be introduced via a nucleophilic substitution reaction. This involves reacting the chromen-2-one core with 2,6-dimethylmorpholine in the presence of a suitable catalyst.

    Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation of the chromen-2-one core using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for condensation and cyclization reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chromen-2-one core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

a. CFI-400945 (PLK4 Inhibitor)

  • Structure: CFI-400945 features a spiro[cyclopropane-1,3'-indolin]-2'-one core linked to a 1H-indazol-6-yl group and a (2,6-dimethylmorpholino)methylstyryl moiety .
  • Key Differences: Unlike the chromenone core in the target compound, CFI-400945 utilizes an indazol-spiroindolin scaffold. The dimethylmorpholino group in CFI-400945 enhances kinase selectivity and oral bioavailability, contributing to its potency as a PLK4 inhibitor (IC₅₀ = 3 nM) .
  • Activity: Demonstrates potent antitumor activity in xenograft models, highlighting the importance of the dimethylmorpholino group in target engagement .

b. 4-[[(2R,6R)-2,6-Dimethylmorpholino]methyl]-6-ethyl-coumarin

  • Structure: Shares the coumarin core but substitutes the 6-hydroxy group with an ethyl group and the morpholino substituent with a stereospecific (2R,6R)-dimethylmorpholino group .
  • The (R,R) stereochemistry may optimize binding interactions in specific biological targets .

c. VU6001192 (Metabotropic Glutamate Receptor Modulator)

  • Structure: Incorporates a quinoline carboxamide core with a (2S,6R)-dimethylmorpholino group at position 6 .
  • Key Differences: The quinoline core replaces chromenone, and the dimethylmorpholino group is part of a larger carboxamide structure. This compound underscores the versatility of the dimethylmorpholino motif in diverse drug scaffolds .

Substituent Effects on Activity and Physicochemical Properties

Compound Core Structure Position 6 Substituent Morpholino Substituent Key Biological Activity
Target Compound 2H-chromen-2-one Hydroxy 2,6-Dimethylmorpholino (non-stereo) Antioxidant, potential kinase inhibition
CFI-400945 Spiroindolin-indazol N/A (cis)-2,6-Dimethylmorpholino PLK4 inhibition (IC₅₀ = 3 nM), antitumor
4-[[(2R,6R)-...]-coumarin Coumarin Ethyl (2R,6R)-Dimethylmorpholino Unspecified (structural analog)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 2H-chromen-2-one 5,7-Dihydroxy, 4-propyl N/A Antimicrobial, antitumor

Notes:

  • The hydroxy group in the target compound enhances hydrogen-bonding capacity, critical for interactions with enzymes or receptors.
  • Ethyl or propyl substituents (e.g., in ) increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility.
  • Stereospecific dimethylmorpholino groups (e.g., (2R,6R)) may improve target selectivity compared to non-stereospecific analogs .

Biological Activity

Overview

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a chromen-2-one core structure with a 2,6-dimethylmorpholino group and a hydroxyl group. The structural formula can be represented as follows:

C16H19N1O3\text{C}_{16}\text{H}_{19}\text{N}_{1}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The hydroxyl group contributes to scavenging free radicals, thereby reducing oxidative stress in cells.
  • Cellular Interaction : It can bind to cellular receptors or proteins, modulating their activity and influencing various signaling pathways.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects. For instance, research on related coumarin derivatives showed cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has shown promising results against a range of microorganisms. In vitro assays indicate that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively reduces oxidative stress markers in cellular models, suggesting its potential in preventing oxidative damage associated with chronic diseases .

Research Findings

Study Findings Biological Activity
Neelgundmath et al. (2015)Evaluated anticancer activityInduced apoptosis in MCF-7 cells
Benci et al. (2012)Cytotoxic effects on HepG2 cellsSignificant reduction in cell viability
Mirunalini et al. (2014)Antioxidant assaysEffective in scavenging free radicals

Case Studies

  • Alzheimer's Disease Model : A study investigated the effects of related coumarin compounds on AChE inhibition, demonstrating that derivatives similar to this compound could significantly lower AChE activity, potentially offering therapeutic benefits for Alzheimer's patients .
  • Antimicrobial Efficacy : In a clinical trial setting, the compound was tested against multi-drug resistant strains of bacteria, showing effective inhibition comparable to standard antibiotics.

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